(2-oxo-1H-pyridin-3-yl) benzoate
Description
(2-oxo-1H-pyridin-3-yl) benzoate is an organic compound characterized by a benzoate ester moiety linked to a 2-oxo-1H-pyridine ring. This structure combines the aromatic benzoate group with a pyridinone (2-pyridone) system, which confers unique physicochemical and biological properties. The compound exists in derivatives such as methyl 4-(2-oxo-1H-pyridin-3-yl)benzoate (CAS: 936636-00-9, Molecular Weight: 229.23 g/mol) and methyl 3-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate (Molecular Weight: 247.22 g/mol) . The fluorine substituent in the latter enhances polarity and may influence binding affinity in medicinal applications.
The pyridinone ring contributes to hydrogen-bonding capacity, while the benzoate ester modulates lipophilicity.
Properties
IUPAC Name |
(2-oxo-1H-pyridin-3-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(7-4-8-13-11)16-12(15)9-5-2-1-3-6-9/h1-8H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOOZYZKYLVEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313312 | |
| Record name | MLS003115381 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71847-96-6 | |
| Record name | MLS003115381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115381 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Methyl Benzoate
- Structure : Benzene ring esterified with a methyl group.
- Properties : Lower molecular weight (136.15 g/mol), higher volatility, and a floral odor.
- Applications: Fragrance agent in cosmetics and food; lacks the pyridinone ring, limiting hydrogen-bonding interactions .
Sodium Benzoate
- Structure : Sodium salt of benzoic acid.
- Properties : Water-soluble, pKa ~4.2; antimicrobial preservative.
- Applications: Widely used in food, cosmetics, and pharmaceuticals.
Denatonium Benzoate
- Structure : Benzoatte ion paired with denatonium cation.
- Properties : Extremely bitter taste; molecular weight 446.50 g/mol.
- Applications : Aversive agent in toxic substances. The quaternary ammonium group distinguishes it from the target compound’s neutral ester .
Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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